H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH
Description
H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH is an octapeptide with the sequence Ala-Ala-Val-Leu-Leu-Pro-Val-Leu. Proline introduces structural rigidity, while hydrophobic residues may enhance lipid binding or aggregation properties. Synthesis of similar peptides often involves solid-phase methods or selective protection/activation strategies, as seen in related compounds .
Properties
CAS No. |
245341-83-7 |
|---|---|
Molecular Formula |
C39H70N8O9 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H70N8O9/c1-19(2)16-26(42-36(52)30(22(7)8)45-33(49)25(12)41-32(48)24(11)40)34(50)43-27(17-20(3)4)38(54)47-15-13-14-29(47)35(51)46-31(23(9)10)37(53)44-28(39(55)56)18-21(5)6/h19-31H,13-18,40H2,1-12H3,(H,41,48)(H,42,52)(H,43,50)(H,44,53)(H,45,49)(H,46,51)(H,55,56)/t24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
UCTVBKKVYPQHNA-NLXVKQHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can break disulfide bonds within the peptide.
Substitution: This reaction can replace specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.
Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-Ala-Ala-Val-Leu-Leu-Pro-Val-Leu-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or its therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
H-Val-Val-Val-Pro-Pro-Phe-Leu-OH (Bitter Heptapeptide)
- Sequence : Val-Val-Val-Pro-Pro-Phe-Leu
- Key Features : A heptapeptide with three consecutive valine residues and a Pro-Pro motif.
- Activity : Exhibits bitterness with a threshold of 0.14 mM , attributed to its hydrophobic N-terminal valine cluster. Comparatively, peptides with basic N-terminal residues (e.g., arginine) show stronger bitterness .
- Contrast with Target : The target octapeptide lacks consecutive valine repeats but shares a Pro residue, which may influence secondary structure.
H-Ala-Val-Leu-OH
- Sequence : Ala-Val-Leu
- Key Features : A tripeptide with a molecular weight of 301.38 g/mol .
- Role : Acts as a building block for larger peptides. Its hydrophobicity and compact structure contrast with the extended conformation of the target octapeptide.
Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz]
- Sequence: Cyclic structure incorporating thiazole (Thz) amino acids.
- Activity: Inhibits lung cancer cells (A-549) at 30–50 µg/mL, demonstrating the impact of cyclization and non-canonical residues on bioactivity .
- Contrast with Target : The target peptide is linear and lacks modified residues, suggesting divergent mechanisms of action.
Zervamicin IIA Analog (Boc-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-...)
- Sequence: 16-residue peptide with α-aminoisobutyric acid (Aib).
- Structural Features : Contains 310-helix, α-helix, and β-bend ribbon conformations. Aib residues stabilize helical structures .
- Activity: Antimicrobial due to membrane disruption, a property linked to amphipathic helices.
H-Val-Pro-Leu-OH
- Sequence : Val-Pro-Leu
- Molecular Weight : 327.42 g/mol .
- Role : Proline introduces a kink, which may influence receptor binding. Similar Pro-containing motifs in the target peptide could modulate flexibility.
Key Differences and Implications
Hydrophobicity vs. Bioactivity : The target peptide’s higher leucine content may enhance lipid interactions compared to shorter peptides like H-Ala-Val-Leu-OH. However, cyclic peptides (e.g., ) achieve potent bioactivity through constrained conformations .
Proline Impact : Proline in the target peptide may disrupt secondary structures (e.g., helices), contrasting with zervamicin analogs that utilize Aib for helical stabilization .
Synthetic Complexity : Cyclic peptides require specialized cyclization techniques, whereas linear peptides like the target are more straightforward to synthesize .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
